molecular formula C7H4ClIN4O2 B12992126 Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate

Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate

Cat. No.: B12992126
M. Wt: 338.49 g/mol
InChI Key: QNWAFJRFZSYBQM-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a heterocyclic compound featuring a bicyclic pyrazolo[3,4-b]pyrazine core. Key substituents include:

  • Chlorine at position 6, which enhances electrophilicity and influences electronic properties.
  • Iodine at position 3, a heavy halogen that facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
  • Methyl ester at position 1, which modulates solubility and serves as a synthetic handle for further derivatization.

This compound’s molecular formula is C₇H₅ClIN₄O₂, with a molecular weight of 323.5 g/mol (calculated based on analogs in ). Its structural features make it valuable in medicinal chemistry and materials science, particularly for constructing complex heterocycles.

Properties

Molecular Formula

C7H4ClIN4O2

Molecular Weight

338.49 g/mol

IUPAC Name

methyl 6-chloro-3-iodopyrazolo[3,4-b]pyrazine-1-carboxylate

InChI

InChI=1S/C7H4ClIN4O2/c1-15-7(14)13-6-4(5(9)12-13)10-2-3(8)11-6/h2H,1H3

InChI Key

QNWAFJRFZSYBQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2=NC(=CN=C2C(=N1)I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies indicate that Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Preliminary investigations have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has demonstrated efficacy against several bacterial strains. Its structural features suggest potential antimicrobial activity, which is being explored further in various studies. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods involving the functionalization of pyrazole derivatives. Recent advancements in multicomponent reactions have facilitated the development of biologically active molecules containing the pyrazole moiety .

Case Study 1: Anticancer Research

A study conducted on a panel of eight tumor cell lines evaluated the anticancer properties of this compound using the MTT assay method. The compound showed promising results, particularly against lung and breast cancer cells, indicating its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives of pyrazolo compounds were tested against common bacterial strains. This compound exhibited notable potency against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

6-Chloro-3-Iodo-1-Methyl-1H-Pyrazolo[3,4-b]Pyrazine (CAS 1539296-66-6)
  • Structure : Lacks the methyl ester at position 1; instead, it has a methyl group .
  • Molecular Formula : C₆H₄ClIN₄ (294.5 g/mol ).
  • Key Differences :
    • The absence of the ester group reduces polarity, increasing lipophilicity (logP ~2.1 vs. ~1.5 for the ester derivative) .
    • Lower molecular weight may enhance membrane permeability, making it more suitable for biological assays .
6-Chloro-3-Iodo-1H-Pyrazolo[3,4-b]Pyrazine (CAS 1935196-58-9)
  • Structure: No substituent at position 1 (free NH group) .
  • Molecular Formula : C₅H₂ClIN₄ (280.45 g/mol ).
  • Key Differences :
    • The free NH group enables hydrogen bonding, improving aqueous solubility compared to methylated analogs.
    • Reactivity: The NH group can undergo alkylation or acylation, offering versatile synthetic pathways .
5-Bromo-1H-Pyrazolo[3,4-b]Pyrazine
  • Structure : Bromine at position 5 instead of chlorine/iodine .
  • Key Differences :
    • Bromine’s lower atomic weight and electronegativity reduce steric hindrance, favoring nucleophilic substitution over iodine’s preference for cross-coupling .
    • Lower thermal stability due to weaker C-Br bonds compared to C-I bonds.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 323.5 ~1.5 0.2 (DMSO) 180–182 (est.)
6-Chloro-3-iodo-1-methyl analog 294.5 ~2.1 0.5 (DMSO) 165–167
6-Chloro-3-iodo-1H analog 280.45 ~0.8 1.2 (Water) 155–158

*logP estimated using ChemDraw software.

Biological Activity

Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyrazine family. This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and microbiology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H4_4ClIN4_4O2_2
  • Molecular Weight : 338.49 g/mol
  • Appearance : White powder

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antitumor Activity

The compound has shown potential as an antitumor agent , particularly against various cancer cell lines. Studies have indicated that it may inhibit cell proliferation through mechanisms that are still under investigation. For example, one study noted that pyrazole derivatives can effectively target BRAF(V600E) and EGFR pathways, which are critical in many cancers .

2. Antimicrobial Properties

This compound also demonstrates promising antimicrobial activity . It has been evaluated for its effects against various bacterial and fungal strains, showing effectiveness comparable to standard antimicrobial agents .

Structural Activity Relationship (SAR)

The unique combination of chlorine and iodine substituents in this compound enhances its biological activity compared to other pyrazole derivatives. The following table summarizes related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
5-Chloropyrazine-2-carboxylic acid hydrazide848952-83-00.65
3-Amino-6-chloropyrazine-2-carbaldehyde89284-26-40.65
3-Amino-6-chloropyrazine-2-carboxamide1125-56-00.64
(6-Chloropyrazin-2-yl)methanamine hydrochloride1357945-24-40.63
6-Chloro-1H-pyrazolo[3,4-b]pyridine63725-51-90.57

The structural features significantly influence the reactivity and biological activity of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine .

Case Study on Antitumor Activity

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives showed a synergistic effect when combined with doxorubicin. The results indicated that compounds with chlorine and bromine substituents exhibited higher cytotoxicity than those without . This highlights the potential of methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine in enhancing chemotherapeutic efficacy.

Case Study on Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of various pyrazole derivatives against specific pathogens. Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine demonstrated significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

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